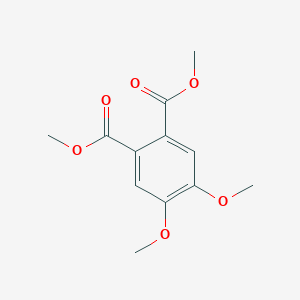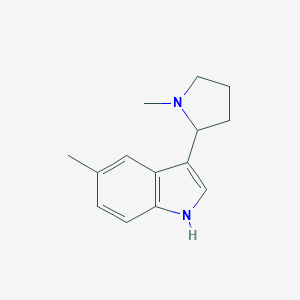
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole, commonly known as 5-MeO-MiPT, is a psychedelic compound belonging to the tryptamine family. It is a synthetic drug that has been used for research purposes, particularly in the field of neuroscience.
Mecanismo De Acción
5-MeO-MiPT acts on the serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. It is believed to modulate the release and uptake of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of 5-MeO-MiPT is still not fully understood and requires further research.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-MeO-MiPT vary depending on the dose and route of administration. It has been reported to cause changes in perception, mood, and cognition. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. These effects are temporary and typically resolve within a few hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-MeO-MiPT in lab experiments is its ability to selectively target serotonin receptors in the brain. This makes it a useful tool for studying the role of these receptors in regulating mood and behavior. However, one limitation is that the effects of 5-MeO-MiPT can vary widely depending on the dose and route of administration. This can make it difficult to control for variables in experiments.
Direcciones Futuras
There are several future directions for research on 5-MeO-MiPT. One area of interest is its potential therapeutic effects on mental health conditions such as depression and anxiety. Further research is needed to fully understand the mechanism of action of 5-MeO-MiPT and its effects on the brain. Additionally, there is a need for more studies on the long-term effects of 5-MeO-MiPT and its safety profile.
Conclusion:
In conclusion, 5-MeO-MiPT is a synthetic drug that has been used for scientific research purposes, particularly in the field of neuroscience. It acts on serotonin receptors in the brain and has been studied for its potential therapeutic effects on mental health conditions. While there are advantages to using 5-MeO-MiPT in lab experiments, there are also limitations that need to be considered. Further research is needed to fully understand the effects of 5-MeO-MiPT and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-MeO-MiPT involves the reaction between 5-methylindole and 2-methylpyrrolidine in the presence of a catalyst. The resulting product is then further purified to obtain the final compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
5-MeO-MiPT has been used in various scientific research studies, particularly in the field of neuroscience. It has been studied for its potential therapeutic effects on mental health conditions such as depression and anxiety. It has also been used to study the effects of serotonin receptors in the brain and their role in regulating mood and behavior.
Propiedades
Número CAS |
19137-69-0 |
|---|---|
Nombre del producto |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
Fórmula molecular |
C14H18N2 |
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
5-methyl-3-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-5-6-13-11(8-10)12(9-15-13)14-4-3-7-16(14)2/h5-6,8-9,14-15H,3-4,7H2,1-2H3 |
Clave InChI |
SMMNJQNEWMPPDF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
SMILES canónico |
CC1=CC2=C(C=C1)NC=C2C3CCCN3C |
Sinónimos |
5-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



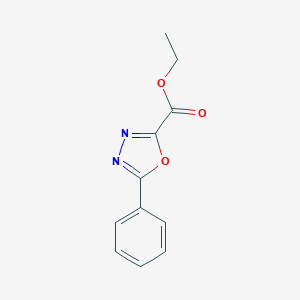
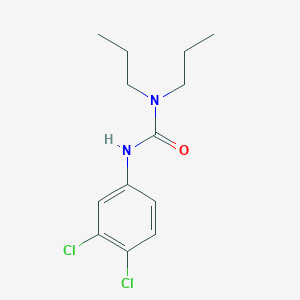
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


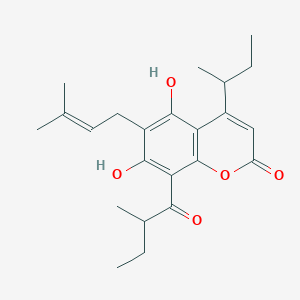

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
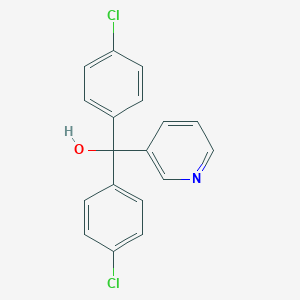
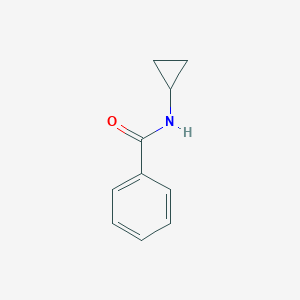
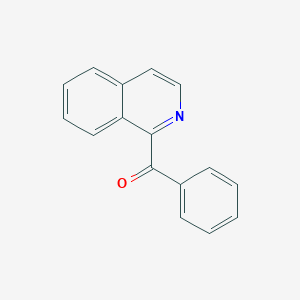
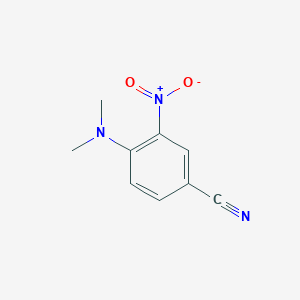
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)
